molecular formula C12H16N2O2 B13579861 4-Phenoxypiperidine-1-carboxamide

4-Phenoxypiperidine-1-carboxamide

Cat. No.: B13579861
M. Wt: 220.27 g/mol
InChI Key: QLXDCWNBKVCFSF-UHFFFAOYSA-N
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Description

4-Phenoxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxypiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with phenol derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactions. These methods ensure high yields and purity of the final product. The use of microwave irradiation and solvent-free conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Phenoxypiperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenoxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways, such as the PI3K/Akt or MAPK pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 4-Phenoxypiperidine-1-carboxamide stands out due to its unique phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various therapeutic applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-phenoxypiperidine-1-carboxamide

InChI

InChI=1S/C12H16N2O2/c13-12(15)14-8-6-11(7-9-14)16-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)

InChI Key

QLXDCWNBKVCFSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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